LIT-927 is a potent and selective neutraligand of the chemokine CXCL12 (also known as SDF-1α). [, , ] Chemokines are a family of small signaling proteins that guide the migration of cells, particularly those involved in the immune system. [] Dysregulation of CXCL12 signaling, through its receptors CXCR4 and CXCR7, is implicated in various inflammatory diseases, including systemic lupus erythematosus (SLE) and pulmonary arterial hypertension (PAH). [, ]
LIT-927 represents a significant advancement over its predecessor, Chalcone-4, demonstrating improved solubility, stability, and oral bioavailability. [] Its unique mechanism of action, directly binding and neutralizing CXCL12 rather than antagonizing its receptors, makes it a valuable tool in dissecting the role of CXCL12 in various physiological and pathological processes. [, , ]
LIT-927, chemically known as pyrimidinone 57, is a novel compound classified as a selective neutraligand for the chemokine CXCL12. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and autoimmune disorders, particularly systemic lupus erythematosus. The ability of LIT-927 to modulate immune responses by targeting the CXCL12/CXCR4 axis positions it as a promising candidate for further pharmacological exploration.
LIT-927 was discovered through systematic structure-activity relationship studies aimed at identifying compounds that could selectively inhibit the activity of CXCL12. It is classified under the category of neutraligands, which are molecules that bind to chemokines without activating their receptors, thereby blocking their biological effects. The compound has been characterized for its high solubility and selectivity towards CXCL12 over other chemokines, making it a valuable tool for research in this area .
The synthesis of LIT-927 involves several steps that focus on optimizing its solubility and binding affinity. Initially described as pyrimidinone 57, LIT-927 was synthesized using established organic chemistry techniques. The synthetic pathway includes:
LIT-927 has a distinct molecular structure characterized by its pyrimidinone core. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 227 g/mol. The structural features include:
The three-dimensional conformation of LIT-927 allows it to effectively interact with the CXCL12 chemokine, blocking its activity while avoiding receptor activation .
LIT-927's mechanism of action primarily involves its interaction with CXCL12, leading to several downstream effects:
LIT-927 operates through a well-defined mechanism involving:
LIT-927 exhibits several notable physical and chemical properties:
These properties are critical for its function as a therapeutic agent in clinical settings .
LIT-927 has several promising applications in scientific research:
The CXCL12 (C-X-C motif chemokine ligand 12, also known as SDF-1α)-CXCR4 (C-X-C chemokine receptor type 4) axis is a master regulator of cellular trafficking, immune responses, and disease progression across multiple pathologies. CXCL12 binds primarily to the G-protein-coupled receptor CXCR4 and secondarily to CXCR7 (ACKR3), activating downstream signaling cascades including ERK1/2, PI3K/AKT, JAK/STAT, and NF-κB pathways [1] [5]. This axis modulates:
Table 1: Pathological Roles of CXCL12/CXCR4/CXCR7 Axis
Pathology | Key Mechanisms | Consequences |
---|---|---|
Multiple Myeloma | CXCR4⁺ cell homing to bone marrow; activation of PI3K/AKT & ERK pathways | Drug resistance; osteoclastogenesis; metastasis |
SLE | Hyperactivation of CD3⁺/CD4⁻/CD8⁻/B220⁺ double-negative T cells | Renal inflammation; autoantibody production |
Glioblastoma | TMZ chemotherapy upregulates CXCL12 secretion & CXCR4 expression | Tumor recurrence; ERK/NF-κB-mediated survival |
Airway Remodeling | CXCL12-driven pericyte uncoupling from microvasculature | Smooth muscle thickening; respiratory distress |
Conventional CXCR4/CXCR7 antagonists (e.g., AMD3100, peptide LY2510924) face significant therapeutic challenges:
Table 2: Drawbacks of Receptor-Targeted CXCR4 Antagonists
Antagonist | Mechanism | Key Limitations |
---|---|---|
AMD3100 | CXCR4 antagonist; CXCR7 agonist | Mobilizes leukocytes but exacerbates CXCR7-driven inflammation; transient efficacy |
CTCE-9908 | CXCL12-mimetic peptide | Rapid degradation in vivo; fails to block ligand-receptor dimerization |
LY2510924 | Cyclic peptide CXCR4 inhibitor | Induces receptor internalization but upregulates CXCL12 compensatory secretion |
Neutraligands represent a paradigm shift by targeting the chemokine ligand rather than its receptors. LIT-927, a chalcone-4 derivative, binds allosterically to CXCL12 (Kd = 40–100 nM), inducing conformational changes that prevent receptor engagement [3] [4]. Key advantages include:
Table 3: LIT-927 vs. Classical CXCR4 Antagonists
Property | LIT-927 | AMD3100 |
---|---|---|
Target | CXCL12 chemokine | CXCR4 receptor |
Mechanism | Allosteric neutralization | Competitive receptor blockade |
Effect on CXCR7 | No activation | Agonist activity |
Therapeutic Scope | Broad (cancer, autoimmunity, fibrosis) | Primarily stem cell mobilization |
Preclinical evidence underscores LIT-927’s efficacy:
This ligand-centric approach overcomes the redundancy and toxicity of receptor antagonism, positioning LIT-927 as a versatile modulator of the CXCL12 axis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1